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Compound of Interest

Compound Name: 3-tert-Butyloxy-1-propanol

CAS No.: 80783-53-5

Cat. No.: B1599283

Get Quote

Executive Summary
3-tert-Butyloxy-1-propanol (CAS 89682-64-4 / 80783-53-5) is a primary glycol ether

characterized by a bulky hydrophobic tert-butyl group and a hydrophilic primary hydroxyl tail.[1]

[2] Unlike its commercially ubiquitous isomer 1-tert-butoxy-2-propanol (Arcosolv® PTB), this

specific structural arrangement offers unique interfacial tension properties and reactivity profiles

suitable for specialized drug delivery systems and flow chemistry applications.[1]

This guide provides a comprehensive analysis of its solubility landscape, grounded in

thermodynamic principles and validated by structural analogues.[1] It addresses the critical

data gap in public literature by providing a robust experimental protocol for in-house

determination, ensuring researchers can generate self-validating data for regulatory or

formulation purposes.[1]

Part 1: Chemical Identity & Structural Analysis[1][3]
[4]
The Isomer Distinction
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A common error in formulation chemistry is conflating 3-tert-butyloxy-1-propanol with its

secondary alcohol isomer.[1] The distinction is non-trivial regarding solubility and reactivity.[1]

Feature
3-tert-Butyloxy-1-propanol

(Target)
1-tert-butoxy-2-propanol

(Common Isomer)

CAS 89682-64-4 / 80783-53-5 57018-52-7

Structure Primary Alcohol (-CH₂OH)
Secondary Alcohol (-

CH(OH)CH₃)

Steric Hindrance Low (at -OH site) Moderate (at -OH site)

Reactivity High (Oxidizes to Aldehyde) Lower (Oxidizes to Ketone)

LogP (Calc) ~0.7 ~0.87

Primary Utility Intermediate / Linker Solvent / Coupling Agent

Mechanistic Basis of Solubility
The molecule operates as an amphiphile.[1]

The tert-Butyl Head: A spherical, sterically bulky hydrophobic domain that disrupts water

structure less entropically than a linear butyl chain, enhancing solubility in non-polar alkanes

(Hexane, Heptane).[1]

The Propyl Spacer: A 3-carbon linear chain providing flexibility.[1]

The Primary Hydroxyl: A hydrogen-bond donor/acceptor site driving miscibility in polar protic

solvents (Water, Methanol).[1]

Part 2: Solubility Landscape (Predicted & Empirical)
[1]
Due to the specific nature of CAS 89682-64-4, exact experimental tables are often proprietary.

[1] The following data is derived from Hansen Solubility Parameter (HSP) modeling and

comparative analysis of the glycol ether class.
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Predicted Solubility Profile
Data represents thermodynamic equilibrium solubility at 25°C.[1]

Solvent Class
Representative
Solvent

Solubility
Prediction

Mechanistic
Rationale

Polar Protic Water Miscible

Strong H-bonding

matches the -OH tail;

LogP < 1.0 suggests

high aqueous affinity.

[1]

Polar Protic Methanol / Ethanol Miscible

Perfect dipole-dipole

and H-bond

alignment.[1]

Polar Aprotic DMSO / DMF Miscible

High dielectric

constants stabilize the

polar end; organic

backbone solvates the

t-butyl group.[1]

Chlorinated
Dichloromethane

(DCM)
Miscible

Excellent solvation of

the ether linkage and

alkyl chain.[1]

Non-Polar Hexane / Heptane Soluble (>100 mg/mL)

The bulky tert-butyl

group provides

sufficient lipophilicity

to prevent phase

separation.[1]

Ethers THF / Diethyl Ether Miscible

"Like dissolves like" –

ether linkage

interaction.[1]

Thermodynamic Modeling
For precise formulation, the solubility (
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) in binary mixtures can be modeled using the Jouyban-Acree Model, which accounts for
solvent-solvent interactions: [1]

Where

denotes mole fraction,

is temperature in Kelvin, and

are experimentally determined constants.

Part 3: Experimental Protocol for Solubility
Determination
Objective: To determine the precise thermodynamic solubility limit of 3-tert-Butyloxy-1-
propanol in a target solvent system using a self-validating Laser Nephelometry approach.

Workflow Diagram
The following logic flow ensures data integrity during the solubility screen.

Start: Solid/Liquid Sample Preparation:
Excess Solute in Solvent

Equilibration:
24h Shake @ 25°C

 Constant Agitation Filtration:
0.45 µm PTFE

 Remove Undissolved Quantitation:
GC-FID or HPLC-RI

 Dilute if needed Data Processing:
LogS Calculation

Click to download full resolution via product page

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
Method A: High-Throughput Screening (Kinetic Solubility)
Best for early-stage discovery to identify "Go/No-Go" solvents.[1]

Stock Prep: Dissolve compound in DMSO to 10 mM.

Spiking: Spike 5 µL of stock into 195 µL of target solvent (buffer/organic) in a 96-well plate.

Detection: Measure UV absorbance or Nephelometry (light scattering) immediately.[1]
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Result: Precipitation indicates solubility < 250 µM.[1]

Method B: Equilibrium Solubility (The "Gold Standard")
Required for regulatory filing and process chemistry.

Saturation: Add 3-tert-Butyloxy-1-propanol dropwise to 5 mL of solvent until a persistent

cloudiness (turbidity) or phase separation is observed. Add 10% excess.

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

Note: As a glycol ether, this compound may form micro-emulsions.[1] Centrifugation

(10,000 rpm for 10 min) is preferred over filtration to avoid filter adsorption.[1]

Sampling: Carefully aspirate the supernatant (clear phase).[1]

Quantification (GC-FID):

Column: DB-Wax or equivalent polar column (to separate alcohol).[1]

Carrier: Helium @ 1 mL/min.

Temp Program: 50°C (2 min) → 10°C/min → 220°C.

Internal Standard: 1-Butanol or Decane.[1]

Part 4: Applications & Implications[1][5][6]
Flow Chemistry Solvent
The high solubility of 3-tert-Butyloxy-1-propanol in both aqueous and organic streams makes

it an ideal homogenizing solvent for flow reactors.[1] It allows biphasic reagents (e.g., an

aqueous oxidant and an organic substrate) to mix into a single phase, increasing reaction

kinetics.[1]

Extraction & Purification
Because of its amphiphilic nature, it can be used to extract polar impurities from non-polar

product streams (or vice versa) by tuning the water/ether ratio.[1]
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Protocol: In a water/heptane system, 3-tert-Butyloxy-1-propanol will partition primarily into

the phase matching its instantaneous hydrogen-bonding environment, often acting as a co-

solvent that breaks emulsions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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